The synthesis of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole can be achieved through several methods, typically involving multi-step organic reactions. One common synthetic route includes:
Specific synthesis parameters reported include a total synthesis time of approximately 37 minutes for related compounds, with high radiochemical yields when labeled for imaging studies .
The molecular structure of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole features:
Quantitative data from elemental analysis indicates a composition of approximately 72.83% carbon, 7.19% hydrogen, and 19.98% nitrogen .
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions typical of heterocycles:
These reactions are essential for modifying the compound's properties to enhance its pharmacological profile.
The mechanism of action for 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole primarily involves its interaction with nicotinic acetylcholine receptors. It acts as a ligand that binds to these receptors, influencing neurotransmitter release and neuronal excitability:
Understanding these mechanisms is crucial for developing therapeutic agents targeting neurological disorders.
The physical and chemical properties of 2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole include:
These properties influence the compound's applicability in pharmaceutical formulations.
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole has several potential applications:
2-Methyl-5-(6-phenylpyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole (A-582941) demonstrates high-affinity orthosteric binding at human α7 nicotinic acetylcholine receptors (nAChRs), with a Kᵢ value of 16.7 nM in human brain membranes as determined by radioligand displacement assays using [³H]A-585539 [2] [6]. The compound's molecular architecture features a protonatable pyrrolopyrrolidine nitrogen that engages in a critical charge-assisted hydrogen bond with the backbone carbonyl of α7-Trp149 (homologous to α3-Trp149), positioning the phenylpyridazinyl moiety within the receptor's aromatic pocket formed by loops A (Tyr93), B (Trp149), and C (Tyr190, Tyr197) [3] [5]. This binding orientation facilitates rapid receptor activation followed by characteristic desensitization, a hallmark of type I α7 agonists [3].
Metabolic stability studies in murine models reveal approximately 40.5% of A-582941 remains intact in plasma at 15 minutes post-administration, with two primary hydrophilic metabolites detected. In contrast, neuronal tissue exhibits >95% parent compound preservation at equivalent timepoints, indicating superior blood-brain barrier penetration and CNS stability [2]. Positron emission tomography (PET) studies with carbon-11 labeled A-582941 ([¹¹C]A-582941) in non-human primates demonstrate region-specific accumulation patterns correlating with α7 nAChR density, showing VT (total distribution volume) values of 28.0 ± 3.8 mL/g in hippocampus and 30.4 ± 4.1 mL/g in thalamus, significantly exceeding cerebellar binding (23.0 ± 3.4 mL/g) [2].
Table 1: Binding Parameters of A-582941 at Neuronal nAChRs
Receptor Subtype | Kᵢ (nM) | Assay System | Selectivity Ratio |
---|---|---|---|
α7 nAChR (Human) | 16.7 | [³H]A-585539 displacement | Reference |
α7 nAChR (Rat) | 10.8 | [³H]A-585539 displacement | 1.5-fold vs human |
α4β2 nAChR | >10,000 | [³H]Epibatidine displacement | >600-fold vs α7 |
α3β4 nAChR | >10,000 | [³H]Epibatidine displacement | >600-fold vs α7 |
A-582941 exhibits exceptional selectivity exceeding 600-fold for α7 nAChRs over heteromeric subtypes α4β2 and α3β4, as evidenced by binding affinities (Kᵢ >10,000 nM) in [³H]epibatidine displacement assays [6] [10]. This selectivity profile stems from steric incompatibility with the complementary (-) interface of heteromeric nAChRs. Specifically, the β2-Phe119 residue in α4β2 receptors creates a constricted binding region that sterically hinders accommodation of the phenylpyridazinyl group of A-582941, whereas the homologous β4-Leu121 position in α3β4 receptors permits greater flexibility but lacks stabilizing π-π interactions [5] [10].
Functional selectivity was confirmed through electrophysiological studies in Xenopus oocytes expressing recombinant human nAChR subtypes, where A-582941 (1-1000 nM) evoked concentration-dependent currents exclusively in α7-expressing cells with EC₅₀ = 110 ± 15 nM [2]. No significant activity was observed at α4β2 or α3β4 receptors even at 10 µM concentrations. In neurotransmitter release assays using rat striatal synaptosomes, A-582941 (100 nM) potentiated glutamatergic transmission exclusively through α7-mediated pathways, without affecting α3β4-modulated noradrenaline release or α4β2-dependent GABAergic transmission [10].
Table 2: Selectivity Profiling of Nicotinic Receptor Agonists
Compound | α7 nAChR Kᵢ (nM) | α4β2 Kᵢ (nM) | α3β4 Kᵢ (nM) | α7 Functional EC₅₀ (nM) |
---|---|---|---|---|
A-582941 | 10.8 (rat) | >10,000 | >10,000 | 110 ± 15 |
(S)-Nicotine | 200 ± 25 | 4 ± 0.8 | 440 ± 60 | 7,800 ± 900 |
A-85380 | >100,000 | 0.05 ± 0.01 | 15 ± 3 | Not applicable |
Varenicline | 590 ± 45 | 0.24 ± 0.05 | 35 ± 6 | 18,000 ± 2,100 |
The high calcium permeability of α7 nAChRs (PCa2+/PNa+ ≈ 10-20) enables A-582941 to elevate intracellular calcium concentrations without inducing excitotoxicity, distinguishing it from NMDA receptor-mediated calcium influx [4]. At physiologically relevant concentrations (10-100 nM), A-582941 generates spatially restricted calcium microdomains near the plasma membrane that preferentially activate calcium-dependent signaling cascades including:
The metabotropic signaling properties of α7 nAChRs enable A-582941 to provide neuroprotection against glutamate excitotoxicity in vitro. Cortical neurons pretreated with 100 nM A-582941 exhibit 60-70% survival rates following glutamate challenge (100 µM, 1h), significantly exceeding untreated controls (25-30% survival). This protection is abolished by the selective α7 antagonist methyllycaconitine (MLA) or calcium chelation, confirming calcium-dependent mechanisms [4]. The compound's ability to generate moderate, sustained calcium elevations (≈200 nM cytosolic [Ca²⁺]) positions it within the optimal neuroprotective window described by the "calcium set-point hypothesis" – above basal levels (≈100 nM) but below excitotoxic thresholds (>1 µM) [4].
Table 3: Calcium Signaling Properties of Neuronal Receptors
Receptor Type | Relative Ca²⁺ Permeability | Neuroprotective Range | Excitotoxic Threshold | Primary Downstream Pathways |
---|---|---|---|---|
α7 nAChR | 10-20 (vs. Na⁺) | 50-300 nM | >1 µM | PI3K/Akt, CAMK/CREB, JAK2/STAT3 |
NMDA Receptor | 3-6 (vs. Na⁺) | 100-150 nM (synaptic) | >500 nM (extrasynaptic) | Calpain, nNOS, DAPK1 |
Voltage-Gated Ca²⁺ Channels | N/A (pure Ca²⁺) | 200-400 nM | >500 nM | Calmodulin, VEFG transcription |
The temporal dynamics of A-582941-induced calcium signaling differ fundamentally from NMDA receptor activation. While NMDA receptors generate high-amplitude, prolonged calcium transients that promote mitochondrial permeability transition, α7 activation produces oscillatory calcium signals with lower peak amplitudes (≈300 nM vs. >1 µM for NMDA) that enhance mitochondrial calcium buffering capacity and ATP production [4]. This physiological profile positions A-582941 as a promising candidate for disorders involving disrupted calcium homeostasis, including Alzheimer's disease, schizophrenia, and traumatic brain injury, without the excitotoxicity risks associated with ionotropic glutamate receptor modulation.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7